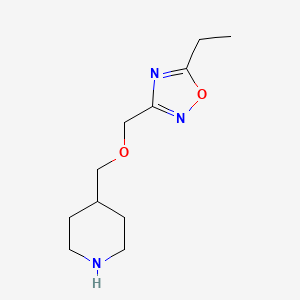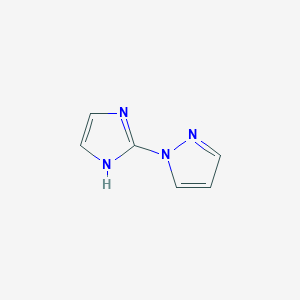![molecular formula C12H7FN4O3 B3314030 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- CAS No. 949556-53-0](/img/structure/B3314030.png)
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
描述
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound features a 2-fluoro-4-nitrophenoxy substituent at the 4-position of the pyrazolopyridine core.
准备方法
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- typically involves the reaction of 5-aminopyrazoles with appropriate electrophilic reagents. One common method includes the use of diethyl ethoxy methylenemalonate, which reacts with 5-aminopyrazole to form the pyrazolopyridine core .
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
化学反应分析
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
科学研究应用
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- has a wide range of scientific research applications:
Biology: In biological research, the compound serves as a probe for studying enzyme interactions and as a potential lead compound for drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, where it can inhibit their activity by forming stable complexes. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the case of drug candidates. The molecular targets and pathways involved often include kinases, which are enzymes that play critical roles in cell signaling and regulation.
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine, 4-(2-chloro-4-nitrophenoxy)-: This compound features a chloro substituent instead of a fluoro substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine, 4-(2-methyl-4-nitrophenoxy)-: The presence of a methyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.
1H-Pyrazolo[3,4-b]pyridine, 4-(2-hydroxy-4-nitrophenoxy)-: The hydroxy group can enhance the compound’s solubility in aqueous environments and its potential for hydrogen bonding interactions.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- lies in its specific substituent pattern, which imparts distinct electronic and steric properties that can be exploited for targeted applications in various fields.
属性
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-9-5-7(17(18)19)1-2-11(9)20-10-3-4-14-12-8(10)6-15-16-12/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBGLQKTBYVJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=NNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210011 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949556-53-0 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949556-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


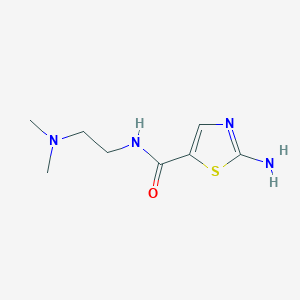

![Thiazolo[5,4-b]pyridin-6-amine](/img/structure/B3313957.png)

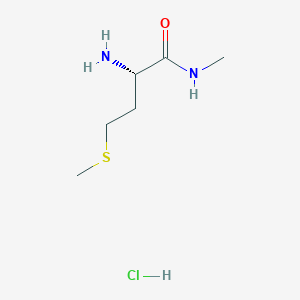
![N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide](/img/structure/B3313966.png)
![10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one](/img/structure/B3313967.png)
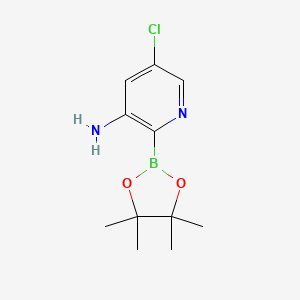



![Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-](/img/structure/B3313996.png)
